Bienvenue dans la boutique en ligne BenchChem!

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

ADMET Drug-likeness in silico screening

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a synthetic 2-phenyliminothiazole derivative featuring a hydroxyethyl substituent at the N3 position and a 3,4-dimethoxyphenyl group at C4. This compound belongs to a class intensively investigated by the Yeromina group at the National University of Pharmacy, Ukraine, for analgesic, anti-inflammatory, antishock, and antimicrobial activities.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 915189-23-0
Cat. No. B2402200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol
CAS915189-23-0
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO)OC
InChIInChI=1S/C19H20N2O3S/c1-23-17-9-8-14(12-18(17)24-2)16-13-25-19(21(16)10-11-22)20-15-6-4-3-5-7-15/h3-9,12-13,22H,10-11H2,1-2H3
InChIKeyUPSIJJNCILKJIR-VXPUYCOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol (CAS 915189-23-0)


(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a synthetic 2-phenyliminothiazole derivative featuring a hydroxyethyl substituent at the N3 position and a 3,4-dimethoxyphenyl group at C4. This compound belongs to a class intensively investigated by the Yeromina group at the National University of Pharmacy, Ukraine, for analgesic, anti-inflammatory, antishock, and antimicrobial activities [1]. Within this class, in silico ADMET profiling and drug-likeness screening have been reported for designed subsets, establishing a basis for lead optimization [2]. However, publicly available peer-reviewed data quantifying the specific biological performance of the 3,4-dimethoxyphenyl-bearing analog (CAS 915189-23-0) relative to its closest structure–activity relationship (SAR) neighbors remains absent from the primary literature, making procurement decisions dependent on either bespoke characterization or class-level inference.

Critical Differentiation Risks When Substituting (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol with In-Class Analogs


Within the 2-phenyliminothiazole-3-ethanol chemotype, subtle permutations—even a single methoxy shift on the 4-aryl ring—can profoundly alter in silico ADMET absorption profiles and predicted toxicity, as demonstrated by Zaporozhets and Yeromina in a focused ADMET study of this scaffold [1]. The broader research program further established that the pharmacological profile (analgesic vs. antishock vs. antimicrobial) is exquisitely sensitive to the nature of the 4-aryl substituent, confirmed by experimental biological evaluation across a library of 95 compounds [2]. Consequently, a 3,4-dimethoxyphenyl-containing derivative (CAS 915189-23-0) cannot be assumed to exhibit the same target engagement, metabolic stability, or selectivity profile as the unsubstituted 4-phenyl analog (CAS 118270-06-7) or the 3-methoxyphenyl variant, and procurement for SAR or translational studies demands explicit verification of the exact substitution pattern.

Quantitative Differentiation Evidence for (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol Versus Its Closest Analogs


Predicted ADMET Absorption, Distribution, and Toxicity Profile Relative to In-Class Analogs

A comparative ADMET profiling study of 2-[4-aryl-2-phenyliminothiazol-3-yl]-ethanol series reported by Zaporozhets and Yeromina established measurable discrimination among aryl-substituted congeners in absorption, distribution, metabolism, excretion, and toxicity endpoints [1]. However, the conference proceeding explicitly referenced only aggregated series-level conclusions; quantitative ADMET values for the specific 3,4-dimethoxyphenyl-substituted derivative (CAS 915189-23-0) were not reported in the publicly disclosed abstract, precluding a numerical head-to-head comparison with the 4-phenyl, 4-methylphenyl, or 3-methoxyphenyl analogs at this level of evidence. Procurement of this compound must therefore be accompanied by a request for the vendor's in-house ADMET dataset if such discrimination is relevant to the intended application.

ADMET Drug-likeness in silico screening

Predicted Biological Activity Spectrum (PASS) and Drug-Likeness Ranking Among Aryl-Substituted Derivatives

In the foundational synthesis and screening study by Yeromina et al., a set of 13 2-(4-aryl(adamantyl)-2-phenylіmіnothіazol-3-yl)-ethanol derivatives complied with Lipinski's Rule of Five, and PASS prediction prioritized anti-ischemic and anti-inflammatory activities for follow-up [1]. The 3,4-dimethoxyphenyl derivative (CAS 915189-23-0) was not singled out for individual quantitative biological data in that publication, and no numerical potency or selectivity values can be extracted for a direct comparison against, for example, the 4-hydroxyphenyl lead compounds that moved into in vivo analgesic and antishock models [2]. Quantitative SAR differentiation at the individual-compound level therefore remains undocumented in the open literature.

PASS prediction drug-likeness Lipinski rule of five

Structural Novelty and Enumeration Gap Among Closely Related (Z)-2-(4-aryl-2-(phenylimino)thiazol-3(2H)-yl)ethanol Regioisomers

A substructure search across publicly indexed chemical space (excluding vendor-proprietary collections) reveals that the (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol scaffold has been enumerated but primarily characterized only by basic spectroscopic identity [1]. The closest documented analogs—the 4-phenyl (CAS 118270-06-7) and 3-methoxyphenyl derivatives—have similarly sparse biological annotation, indicating a broad enumeration gap for quantitative performance data across this subseries. The 3,4-dimethoxyphenyl congener is therefore not differentiated by publicly known potency or selectivity metrics but rather occupies a chemically rational, underexplored region of the aryl-substitution landscape that may offer distinct binding interactions for targets sensitive to electron-rich aromatic systems.

chemical novelty chemical space regioisomer differentiation

High-Yield Application Scenarios for (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol Based on Class-Level Evidence


Medicinal Chemistry Lead Expansion for Anti-Inflammatory and Anti-Ischemic Programs

Based on the Yeromina group's PASS predictions that prioritize anti-ischemic and anti-inflammatory endpoints for this chemotype, a medicinal chemistry team can utilize CAS 915189-23-0 as a 3,4-dimethoxyphenyl-substituted analog to probe the electron-rich aryl binding pocket of the putative target [1]. The compound should be benchmarked against the 4-phenyl lead compound to assess whether the dual methoxy substitution alters in vitro COX inhibition, iNOS suppression, or NF-κB reporter activity.

In Silico Pharmacophore Modeling and Molecular Docking Studies

The compound's defined Z-configuration and the presence of a hydroxyethyl hydrogen-bond donor make it suitable for constructing a library-matched pharmacophore for virtual screening. Use the compound's 3D structure, validated by 1H NMR [1], to generate a conformational ensemble for docking against anti-inflammatory targets such as COX-2 or p38 MAP kinase, and compare the calculated binding scores with those of the 4-methylphenyl and 4-chlorophenyl analogs to generate an in silico rank-order that can guide synthetic prioritization.

Chemical Biology Probe for Thiazole-Dependent Biological Activity

Given the class-level observation of antihistamine and antishock activities within the 2-phenyliminothiazole series, this compound can be deployed as a narrow-structure probe in phenotypic assays (e.g., histamine-induced contraction in guinea pig ileum or LPS-induced shock models) to determine the contribution of the 3,4-dimethoxyphenyl motif to the observed pharmacology [2]. Procurement must be accompanied by endotoxin-free certification if used in cell-based or in vivo models.

Analytical Reference Standard for Method Development and Impurity Profiling

For laboratories developing HPLC or LC-MS methods for thiazole-containing active pharmaceutical ingredients (APIs), the hydroxyethyl-thiazole core serves as a well-behaved chromophore. CAS 915189-23-0 can be employed as a system suitability standard or as a retention-time marker in forced-degradation studies, provided the vendor's certificate of analysis confirms chromatographic purity ≥95% (HPLC) and identity by 1H NMR and mass spectrometry [1].

Quote Request

Request a Quote for (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.